Prasterone enanthate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3/t19-,20-,21-,22-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOUDBWKNPAB-BNCSLUSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946833 | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23983-43-9 | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23983-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023983439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone enantate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3β-hydroxyandrost-5-en-17-one heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE ENANTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W8I1S6T5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetic and Metabolic Research in Preclinical Models
Biotransformation and Metabolite Profiling of Prasterone and Dehydroepiandrosterone (B1670201) in Research
Enzymatic Pathways in Steroid Metabolism
Hydroxysteroid Dehydrogenase Activities
Hydroxysteroid dehydrogenases (HSDs) play a central role in the interconversion of DHEA and its active metabolites. DHEA is converted to 5-androsten-3β,17β-diol by 17β-hydroxysteroid dehydrogenase (17β-HSD). aginganddisease.org Furthermore, DHEA is transformed into ∆4-androstenedione (∆4Adione) by 3β-hydroxysteroid dehydrogenases (3β-HSD). caldic.compatsnap.com This ∆4Adione can subsequently be converted to testosterone (B1683101) by 17β-HSD. caldic.comkarger.com
Preclinical studies have demonstrated the presence and activity of these enzymes in various tissues. For instance, cultured skeletal muscle has been shown to express 3β-HSD and 17β-HSD, enabling the local synthesis of testosterone from DHEA. physiology.org In primary rat Leydig cells, treatment with DHEA significantly increases the messenger RNA (mRNA) and protein levels of both 3β-HSD and 17β-HSD, indicating an enhanced capacity for testosterone biosynthesis. karger.com Beyond sex steroid synthesis, DHEA also influences glucocorticoid metabolism by downregulating the expression and oxoreductase activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in mouse adipose tissue and liver, as well as in rat liver, white adipose tissue, and kidney. aginganddisease.orgnih.gov Concurrently, DHEA treatment has been observed to markedly increase the mRNA expression and activity of 11β-HSD2 in a rat cortical collecting duct cell line and in the kidneys of C57BL/6J mice and Sprague-Dawley rats, suggesting a shift towards the inactivation of active glucocorticoids. nih.gov
Table 1: Key Hydroxysteroid Dehydrogenase Activities in DHEA Metabolism
| Enzyme | Substrate(s) | Product(s) | Preclinical Model(s) | Reference(s) |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | DHEA | 5-androsten-3β,17β-diol | Cell assays | aginganddisease.org |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | DHEA | ∆4-androstenedione | Peripheral tissues, skeletal muscle, rat Leydig cells | caldic.compatsnap.comkarger.comphysiology.org |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | ∆4-androstenedione | Testosterone | Peripheral tissues, skeletal muscle, rat Leydig cells | caldic.comkarger.comphysiology.org |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Active Glucocorticoids | Inactive Glucocorticoids | Mouse adipose tissue, liver; rat liver, WAT, kidney | aginganddisease.orgnih.gov |
| 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | Active Glucocorticoids | Inactive Glucocorticoids | Rat cortical collecting duct cells, mouse and rat kidneys | nih.gov |
Steroid Sulfotransferase and Steroid Sulfatase Dynamics
The interconversion between DHEA and its sulfated form, dehydroepiandrosterone sulfate (B86663) (DHEA-S), is a critical regulatory point in steroid metabolism. DHEA is sulfated to DHEA-S by steroid sulfotransferase (SULT2A1), primarily in the adrenal glands, liver, and small intestines. thermofisher.comnih.govfrontiersin.orgmdpi.com Conversely, DHEA-S is converted back to biologically active DHEA through the action of steroid sulfatase (STS). nih.govfrontiersin.orgmdpi.comnih.govresearchgate.netresearchgate.netmdpi.com
In the bloodstream, DHEA-S levels are significantly higher, often by approximately 300 times, than those of unconjugated DHEA, serving as a substantial circulating reservoir. thermofisher.comnih.govmdpi.commdpi.combioscientifica.com STS plays a pivotal role in the local production of estrogens and androgens from these inactive precursors in peripheral tissues, particularly after menopause when ovarian steroidogenesis declines. frontiersin.orgnih.govresearchgate.netmdpi.com This dynamic balance between sulfation and desulfation by SULTs and STS, respectively, is crucial for regulating the bioavailability of DHEA for further metabolic transformations. frontiersin.orgresearchgate.netresearchgate.net
Aromatase-Mediated Transformations
Aromatase (CYP19A1) is an enzyme responsible for the irreversible conversion of androgens into estrogens. In the metabolic cascade of DHEA, ∆4-androstenedione can be transformed into estrone (B1671321) (E1) via aromatase. caldic.com Similarly, testosterone, a metabolite derived from DHEA, can be converted into estradiol (B170435) (E2) by aromatase. caldic.comkarger.commedbullets.com
Preclinical studies have identified aromatase activity in various tissues. For instance, cultured skeletal muscle has been shown to contain aromatase cytochrome P-450, capable of locally synthesizing estrogen from DHEA. physiology.org In female rat models, DHEA administration has been observed to significantly increase the mRNA levels of aromatase in the ovary, thereby accelerating the transformation of androgens into estrogens. nih.govresearchgate.net This highlights the ovary's critical role in the conversion of DHEA to estrogen in female rats. nih.gov
5α-Reductase-Mediated Conversions
5α-reductase enzymes are key in the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). physiology.orgmedbullets.comnih.govdrugbank.com The metabolism of DHEA to DHT involves a series of enzymatic steps, including the actions of 3β-HSD, 17β-HSD, and 5α-reductase. physiology.orgresearchgate.net
Preclinical research indicates that skeletal muscle expresses both 5α-reductase type 1 and type 2, enabling the synthesis of DHT from either testosterone or DHEA. physiology.org Studies in male mice have shown that DHEA supplementation leads to varying tissue-specific levels of DHT, with higher concentrations observed in male reproductive organs compared to the brain and skeletal muscle. nih.gov The 5α-reductase enzyme also catalyzes the conversion of other ketosteroids, such as progesterone, into their neuroactive metabolites. biorxiv.org Inhibition of 5α-reductase, for example, by finasteride, has been observed to lead to an accumulation of precursor steroids, including DHEA-S, testosterone, and pregnenolone, in preclinical models. biorxiv.org
Role of High-Density Lipoproteins in DHEA Esterification and Transport
High-density lipoproteins (HDL) play a significant role in the esterification and transport of DHEA and its derivatives in plasma. Evidence suggests that DHEA-fatty acid esters are formed within human plasma HDL, specifically the HDL3 subclass. nih.gov The esterification process of DHEA and the subsequent transfer and transport of these DHEA esters within human plasma appear to proceed in a manner similar to that of cholesterol. nih.gov
Studies have shown that DHEA-fatty acid esters and pregnenolone-fatty acid esters are transferred from HDL to very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) through a mechanism that is independent of cholesteryl ester transfer protein (CETP). nih.gov This indicates a distinct transport pathway for these lipoidal steroids compared to cholesteryl esters. nih.gov HDL particles are known to transport a variety of molecules, including hormones, which underscores their broader role beyond lipid transport in maintaining physiological balance. mdpi.com The enzyme lecithin-cholesterol acyltransferase (LCAT), which is responsible for cholesterol ester formation in plasma and is bound to HDL, may also be involved in the esterification of DHEA. ucl.ac.uk
Identification and Characterization of Preclinical Metabolites
The metabolism of Prasterone enanthate in preclinical models primarily yields DHEA, which then undergoes a series of transformations to produce various active and inactive steroid metabolites. Key metabolites identified in preclinical research include:
Prasterone (DHEA) : The primary active metabolite released from this compound. wikipedia.org
5-Androsten-3β,17β-diol : Formed from DHEA through the action of 17β-HSD. aginganddisease.org
∆4-Androstenedione (AD) : An intermediate metabolite derived from DHEA by 3β-HSD. caldic.compatsnap.comkarger.comnih.gov
Testosterone (T) : Synthesized from ∆4-androstenedione by 17β-HSD. caldic.compatsnap.comkarger.com
5α-Dihydrotestosterone (DHT) : A potent androgen formed from testosterone by 5α-reductase, or directly from DHEA via a pathway involving 3β-HSD, 17β-HSD, and 5α-reductase. caldic.compatsnap.comphysiology.orgmedbullets.comdrugbank.com
Estrone (E1) : Produced from ∆4-androstenedione via aromatase. caldic.com
Estradiol (E2) : Formed from testosterone via aromatase. caldic.compatsnap.comphysiology.orgmedbullets.com
7α- and 7β-hydroxy DHEA derivatives : DHEA can be hydroxylated at these positions. caldic.com
7α- and 7β-epiandrosterone derivatives : Also formed from DHEA. caldic.com
Dehydroepiandrosterone sulfate (DHEA-S) : The sulfated, less active form of DHEA, which serves as a circulating reservoir and can be converted back to DHEA. thermofisher.comnih.govfrontiersin.orgmdpi.com
The rapid interconversion of hydroxylated DHEA metabolites by enzymes like 11β-HSD further highlights the dynamic nature of DHEA metabolism. bioscientifica.com
Table 2: Key Preclinical Metabolites of DHEA and Their Precursors/Enzymes
| Metabolite | Precursor(s) | Enzyme(s) Involved | Reference(s) |
| Prasterone (DHEA) | This compound | Hydrolysis | wikipedia.org |
| 5-Androsten-3β,17β-diol | DHEA | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | aginganddisease.org |
| ∆4-Androstenedione (AD) | DHEA | 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | caldic.compatsnap.comkarger.comnih.gov |
| Testosterone (T) | ∆4-Androstenedione | 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | caldic.compatsnap.comkarger.com |
| 5α-Dihydrotestosterone (DHT) | Testosterone, DHEA | 5α-Reductase (SRD5A), 3β-HSD, 17β-HSD | caldic.compatsnap.comphysiology.orgmedbullets.comdrugbank.comresearchgate.net |
| Estrone (E1) | ∆4-Androstenedione | Aromatase | caldic.com |
| Estradiol (E2) | Testosterone | Aromatase | caldic.compatsnap.comphysiology.orgmedbullets.com |
| 7α- and 7β-hydroxy DHEA | DHEA | Hydroxylation enzymes | caldic.com |
| 7α- and 7β-epiandrosterone | DHEA | Hydroxylation enzymes | caldic.com |
| Dehydroepiandrosterone sulfate (DHEA-S) | DHEA | Steroid Sulfotransferase (SULT2A1) | thermofisher.comnih.govfrontiersin.orgmdpi.com |
Microbial Biotransformation Studies of Dehydroepiandrosterone and Steroid Esters
Microbial biotransformation offers an environmentally friendly approach to modifying steroid compounds, including DHEA and steroid esters. Numerous filamentous fungi have demonstrated significant capacity for transforming DHEA.
For example, Beauveria bassiana strains have been shown to perform stereoselective hydroxylation of DHEA at the 7α and 11α positions, as well as oxidation of the hydroxyl group at C-7. nih.gov Isaria farinosa exhibits a high ability to hydroxylate DHEA, yielding 7α- and 7β-hydroxy derivatives. nih.gov Other fungi, such as Ulocladium chartarum, have produced multiple DHEA derivatives, including 3β-hydroxyandrost-5-en-7,17-dione and 3β,7β-dihydroxyandrost-5-en-17-one. mdpi.com Colletotrichum lini has been reported to transform DHEA into 7α,15α-dihydroxyl-DHEA. mdpi.com
Microorganisms can also perform more complex transformations. Mortierella isabellina AM212 has been shown to produce 7-Oxo-DHEA, 7α-Hydroxy-DHEA, and 7β-Hydroxy-DHEA from DHEA. mdpi.com Beauveria caledonica has demonstrated the ability to hydroxylate DHEA at the 7α, 7β, and 11α positions, oxidize the C-7 hydroxyl group, hydrogenate the double bond between C-5 and C-6, and oxidize the hydroxyl group at C-3. nih.gov
A notable type of transformation is Baeyer–Villiger oxidation, which, in the case of cyclic ketones like steroids, leads to the formation of lactones. Penicillium vinaceum AM110 effectively carries out Baeyer–Villiger oxidation of androstene steroids, including DHEA, leading to corresponding lactones. mdpi.com Furthermore, several fungal strains, including Beauveria bassiana, Penicillium commune, Penicillium chrysogenum, Mucor hiemalis, Fusarium acuminatum, Trichoderma atroviride, and Isaria farinosa, have been observed to hydrolyze the ester bond of acetyl groups in steroid compounds. nih.gov This suggests a potential for microbial hydrolysis of the enanthate ester in this compound, releasing DHEA.
Table 3: Examples of Microbial Biotransformation of DHEA
| Microorganism | Transformation Type(s) | Product(s) (Examples) | Reference(s) |
| Beauveria bassiana | Hydroxylation (7α, 11α), Oxidation (C-7 hydroxyl) | 7α-hydroxy DHEA, 11α-hydroxy DHEA | nih.gov |
| Isaria farinosa | Hydroxylation (7α, 7β) | 7α-hydroxy DHEA, 7β-hydroxy DHEA | nih.gov |
| Ulocladium chartarum | Hydroxylation | 3β-hydroxyandrost-5-en-7,17-dione, 3β,7β-dihydroxyandrost-5-en-17-one | mdpi.com |
| Colletotrichum lini | Hydroxylation | 7α,15α-dihydroxyl-DHEA | mdpi.com |
| Mortierella isabellina | Hydroxylation, Oxidation | 7-Oxo-DHEA, 7α-Hydroxy-DHEA, 7β-Hydroxy-DHEA | mdpi.com |
| Absidia coerulea | Transformation of DHEA | DHEA metabolites (specific products not detailed in snippet) | mdpi.com |
| Beauveria caledonica | Hydroxylation (7α, 7β, 11α), Oxidation (C-3, C-7), Double bond hydrogenation (C-5/C-6) | Various hydroxylated and oxidized DHEA derivatives | nih.gov |
| Penicillium vinaceum | Baeyer–Villiger oxidation | DHEA lactones | mdpi.com |
| Fusarium acuminatum | Hydroxylation | 7α-hydroxy DHEA | nih.gov |
Molecular Mechanisms and Cellular Interactions
Steroid Receptor Binding and Ligand Activity Profiling
Prasterone, the active metabolite of prasterone enanthate, functions as an agonist for both androgen and estrogen receptors. wikiwand.comwikipedia.orgiiab.mewikipedia.org Its transformation into more potent hormones, such as testosterone (B1683101) and estradiol (B170435), occurs in peripheral tissues. This conversion is facilitated by specific enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase. patsnap.comwikipedia.orgvulcanchem.com
While prasterone itself exhibits relatively weak androgenic activity, its conversion to testosterone and dihydrotestosterone (B1667394) (DHT) in various tissues, including adrenal and gonadal tissues, leads to mild androgen receptor (AR) agonism. patsnap.comvulcanchem.com Androgen receptors, upon binding to testosterone or DHT, undergo a conformational change, translocate to the cell nucleus, and bind to specific DNA sequences known as hormone response elements, thereby regulating gene expression. wikidoc.org Research indicates that prasterone (DHEA) binds to the androgen receptor with a Ki value of 1 µM. This interaction has been associated with transcriptional antagonism of the AR on promoters such as the mouse mammary tumor virus and prostate-specific antigen. ncats.io
Prasterone is metabolized into estrogens, notably estradiol and estrone (B1671321), through processes like aromatization, particularly in adipose tissue and vaginal epithelium. wikipedia.orgvulcanchem.com These estrogens subsequently activate estrogen receptors (ER). vulcanchem.com Studies have demonstrated that prasterone (DHEA) binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The reported Ki values are 1.1 µM for ERα and 0.5 µM for ERβ. ncats.io Despite similar binding affinities, prasterone shows preferential agonism towards ERβ, with an EC50 of approximately 200 nM and maximal activation observed at 1 µM. For ERα, prasterone exhibits 30-70% agonism at a concentration of 5 µM. ncats.io Surface plasmon resonance biosensor technology has revealed that prasterone rapidly associates with the ER surface, with dissociation occurring within seconds, indicating a weak binding interaction. nih.gov
Table 1: Prasterone Binding Affinity and Activity at Steroid Receptors
| Receptor Type | Ligand | Binding Affinity (Ki) | Agonism/Antagonism | EC50 (for Agonism) | Maximal Activation (for Agonism) |
| Androgen Receptor (AR) | Prasterone | 1 µM ncats.io | Transcriptional Antagonism ncats.io | N/A | N/A |
| Estrogen Receptor Alpha (ERα) | Prasterone | 1.1 µM ncats.io | Agonism ncats.io | N/A | 30-70% at 5 µM ncats.io |
| Estrogen Receptor Beta (ERβ) | Prasterone | 0.5 µM ncats.io | Agonism ncats.io | ~200 nM ncats.io | 1 µM ncats.io |
Beyond its role as a prohormone interacting with classical steroid receptors, prasterone can directly engage with other nuclear and membrane receptors. It has been shown to act on the N-methyl-D-aspartate (NMDA) receptor and the γ-aminobutyric acid (GABA) receptor, independent of its conversion to other hormones. patsnap.comvulcanchem.comresearchgate.net These direct interactions suggest potential neuroprotective and neurotrophic properties. patsnap.com Furthermore, prasterone has been implicated in modulating the activity of immune cells. patsnap.com Anabolic-androgenic steroids, a class that includes prasterone and its derivatives, are known to exhibit rapid actions on calcium channels and various membrane receptors. nih.gov Prasterone has also been reported to interact with sigma-1 (s-1) receptors. researchgate.net
Neurosteroid Activity of Prasterone and its Ester Derivatives
This compound is categorized as a neurosteroid. wikiwand.comwikipedia.orgiiab.me Prasterone (DHEA) and its sulfated form, DHEA-S, are synthesized within the brain and are recognized modulators of synaptic transmission. researchgate.net This intrinsic neuroactive characteristic differentiates this compound from therapies that solely rely on estrogenic effects. vulcanchem.com
Prasterone and its metabolites, including DHEA-S, are involved in modulating the function of GABA-A and NMDA receptors in neural tissues. patsnap.comvulcanchem.comresearchgate.net The interaction of prasterone with the GABA receptor influences mood and stress responses. patsnap.com Its action on the NMDA receptor is significant, as this receptor plays a critical role in synaptic plasticity and memory function. patsnap.com Extensive research has explored the effects of DHEA and DHEA-S on both glutamate (B1630785) and GABA neurotransmission. Additionally, some studies have reported their influence on other neurotransmitter systems, such as dopamine, serotonin, and nitric oxide. researchgate.net Neuroactive steroids, including DHEA-S, modulate neuronal excitability through specific interactions with neurotransmitter receptors. researchgate.net
Steroids, including prasterone, have been shown to exert rapid effects on membrane fluidity. nih.gov Research specifically on prasterone (DHEA) and alpha-estradiol indicates a direct action on mitochondrial membranes within the brain. This direct interaction contributes to the partial preservation of mitochondrial functions that may be compromised by experimental stresses such as anoxia-reoxygenation. nih.gov For instance, DHEA at a concentration of 1 µM provided approximately 70% protection to mitochondrial membranes damaged by anoxia-reoxygenation, while alpha-estradiol at the same concentration offered about 50% protection. nih.gov This mechanism of action is distinct from classical genomic effects or antioxidant properties, suggesting a direct physical interaction with the membrane structure. nih.gov
Investigation of Biological Roles in Animal Models and in Vitro Systems
Endocrine System Modulation in Preclinical Models
The endocrine effects of prasterone have been explored in various animal models, providing insights into its role as a pro-hormone and its influence on hormonal cascades.
Studies on Adrenal Androgen Precursor Dynamics
Prasterone is a key precursor in the synthesis of both androgens and estrogens. In animal studies, administration of DHEA has been shown to influence the levels of downstream sex steroids. For instance, in orchidectomized rats, a model for male hypogonadism, subcutaneous implantation of DHEA led to a significant increase in plasma testosterone (B1683101) levels.
These findings underscore the role of prasterone as a crucial intermediary in androgen biosynthesis, which can be peripherally converted to more potent androgens.
Metabolic Regulation in Animal Systems
Preclinical studies have investigated the role of DHEA in metabolic processes. In the Yucatan mini pig, administration of DHEA resulted in increased energy expenditure and lipid utilization. frontiersin.org It also reduced fatty acid release in response to epinephrine, although it did not affect the outcomes of a glucose-tolerance test. frontiersin.org These findings suggest a potential role for prasterone in modulating energy metabolism.
Immunomodulatory Effects in Experimental Paradigms
Prasterone has been shown to exert significant immunomodulatory effects in a variety of experimental models. These effects are often characterized by an enhancement of immune responses and an opposition to the immunosuppressive actions of corticosteroids. nih.govnih.gov
In rodent models, DHEA supplementation has demonstrated positive effects on disease outcomes and survival in the context of experimental infections. github.io For example, DHEA treatment decreased mortality in mice with sepsis and Escherichia coli infections. github.io It also increased survival and delayed disease onset in mice infected with viruses. github.io
The immunomodulatory actions of DHEA are multifaceted. It has been shown to stimulate the secretion of interleukin-2 (IL-2) from T-cells, leading to enhanced T-cell cytotoxicity. github.io Furthermore, DHEA can influence the maturation of dendritic cells and promote a Th1-type immune response. nih.gov In some contexts, DHEA has been observed to downregulate pro-inflammatory cytokines such as TNF-α while in others it upregulates IFN-γ and IL-2 production. nih.gov
The table below summarizes some of the key immunomodulatory effects of DHEA observed in experimental models.
| Experimental Model | Observed Immunomodulatory Effect |
| Mice with sepsis | Decreased mortality |
| Mice with E. coli infection | Decreased mortality |
| Mice with viral infections | Increased survival, delayed disease onset |
| In vitro T-cell cultures | Stimulated IL-2 secretion, enhanced cytotoxicity |
| In vitro dendritic cell cultures | Promoted maturation and Th1 response activation |
Bone Metabolism Investigations in Animal Models
The influence of prasterone on bone metabolism has been a significant area of preclinical research, with studies consistently demonstrating its positive effects on bone health. nih.gov
In a rat model of male hypogonadism (orchidectomy), DHEA treatment for 12 weeks resulted in a significant increase in tibial bone mineral content (BMC) and bone mineral density (BMD). nih.gov Histopathological examination confirmed a significant improvement in bone mass in the DHEA-treated orchidectomized rats. nih.gov Furthermore, DHEA treatment led to a significant increase in the serum levels of bone formation markers, osteocalcin (OC) and alkaline phosphatase (ALP). nih.gov
The mechanisms underlying the osteogenic effects of DHEA are thought to involve both its conversion to estrogens and direct, hormone-independent actions. nih.gov In vitro studies have shown that DHEA can inhibit apoptosis and promote the proliferation of rat osteoblasts. nih.gov
The following table presents data from a study on orchidectomized rats, illustrating the effects of DHEA on bone parameters.
| Parameter | Control | Orchidectomized (ORCH) | ORCH + DHEA |
| Tibial BMD (g/cm²) | 0.24 ± 0.01 | 0.18 ± 0.01 | 0.21 ± 0.01 |
| Tibial BMC (g) | 0.45 ± 0.02 | 0.35 ± 0.02 | 0.41 ± 0.02 |
| Serum Osteocalcin (ng/mL) | 5.8 ± 0.4 | 3.9 ± 0.3 | 5.2 ± 0.4 |
| Serum ALP (U/L) | 125 ± 8 | 98 ± 7 | 118 ± 6 |
Data are presented as mean ± standard deviation. BMD: Bone Mineral Density; BMC: Bone Mineral Content; ALP: Alkaline Phosphatase.
These findings from animal models suggest that prasterone plays a beneficial role in maintaining bone health, particularly in conditions of sex hormone deficiency.
Advanced Analytical Methodologies for Research on Prasterone Enanthate and Its Metabolites
Extraction Protocols from Complex Biological Matrices
The primary goal of sample preparation is to isolate the analytes of interest from interfering endogenous components found in biological matrices such as plasma, serum, urine, and tissue. researchgate.net The choice of extraction protocol depends on the physicochemical properties of the analytes, the nature of the matrix, and the sensitivity requirements of the subsequent analysis. researchgate.net
Commonly employed techniques for steroid extraction include:
Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases. For steroids, LLE is used to separate them from the aqueous biological matrix into an organic solvent. A simple LLE procedure combined with mass spectrometry has been developed for the quantification of a wide range of steroids in serum. thermofisher.com
Protein Precipitation (PPT): In this method, a solvent such as acetonitrile (B52724) is added to a plasma or serum sample to denature and precipitate proteins. While simple and fast, it may be less clean than other methods, potentially leading to matrix effects in LC-MS analysis. researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of analytes. It involves passing the liquid sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. This technique effectively cleans up samples and can be automated for high-throughput analysis. researchgate.netresearchgate.net
For more challenging matrices like hair, more rigorous extraction protocols are necessary. This can involve digestion of the sample matrix (e.g., with sodium hydroxide) followed by a combination of LLE and SPE to purify the sample before analysis. researchgate.net
Recent advancements include novel microextraction techniques like Coated Blade Spray (CBS) , which is based on solid-phase microextraction (SPME). A sword-like probe coated with an extractive phase is exposed to the sample, after which it can be directly coupled to a mass spectrometer for analysis. A method using a poly(divinylbenzene)-polyacrylonitrile coated blade has been developed for the rapid determination of steroids in plasma samples. metu.edu.tr
| Extraction Technique | Biological Matrix | Key Steps | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Serum | Extraction with an organic solvent (e.g., mixture of pentane/ethyl ether). | thermofisher.comresearchgate.net |
| Protein Precipitation (PPT) & LLE | Serum | Protein precipitation followed by LLE for further cleanup. | nih.gov |
| Solid-Phase Extraction (SPE) | Hair | Matrix digestion, followed by SPE for purification and concentration. | researchgate.net |
| Coated Blade Spray (CBS) | Plasma | SPME-based extraction using a coated blade, followed by direct MS analysis. | metu.edu.tr |
High-Resolution Chromatographic Separation Techniques
Chromatography is essential for separating prasterone enanthate and its structurally similar metabolites from each other and from matrix components prior to detection. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.
HPLC is a cornerstone technique for the analysis of steroid esters and their metabolites. It is routinely used for purity assessment and quantification. lgcstandards.comeuropa.eu A typical HPLC system for steroid analysis employs a reversed-phase column, such as a C18 column, with a gradient elution using a mobile phase consisting of methanol (B129727) and water. researchgate.netresearchgate.net Detection is often performed using a Diode-Array Detector (DAD), which can monitor multiple wavelengths simultaneously. researchgate.net
A validated HPLC-DAD method has been developed for the simultaneous determination of 13 different steroids, including testosterone (B1683101) enanthate, which is structurally related to this compound. researchgate.net This highlights the capability of HPLC to resolve complex mixtures of steroid compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Halo 90 Å, C18 (150 x 4.6 mm, 2.7 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Gradient elution with A: Methanol/Water (55:45) and B: 100% Methanol | researchgate.netresearchgate.net |
| Flow Rate | 0.6 mL/min | researchgate.netresearchgate.net |
| Detection | UV at 254 nm | researchgate.netresearchgate.net |
| Column Temperature | 40 °C | researchgate.netresearchgate.net |
UPLC utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for bioanalysis. A rapid and sensitive UPLC-MS/MS method has been successfully developed for the simultaneous quantification of key DHEA metabolites, including androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide, in the serum of postmenopausal women. thebms.org.uk This demonstrates the suitability of UPLC for pharmacokinetic studies where speed and sensitivity are paramount.
GC, particularly when coupled with mass spectrometry (GC-MS), is a classic and powerful technique for steroid analysis. researchgate.net Due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. unb.brfda.gov This is commonly achieved by silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). fda.gov
Validated GC-MS methods have been used to quantify DHEA and its metabolites in rat and monkey serum. europa.eu A quantitative GC-MS method for analyzing anabolic steroids in pharmaceutical products involves a simple sample preparation without derivatization for some esters, followed by analysis on a capillary column like an HP5-MS. unb.br
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Often required (e.g., silylation with BSTFA) | fda.gov |
| Column | HP5-MS capillary column (e.g., 25 m x 0.20 mm i.d. x 0.33 µm film) | unb.br |
| Injector Temperature | 280 °C | unb.br |
| Oven Program | Initial temp 200°C, ramped to 300°C | unb.br |
| Detection Mode | Mass Spectrometer in Selected Ion Monitoring (SIM) mode | unb.br |
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS) is the preferred detection method for steroid analysis due to its high sensitivity and specificity. It can provide structural information and allows for the use of stable isotope-labeled internal standards, which improves quantitative accuracy.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of steroids in biological matrices. researchgate.net A key advantage of LC-MS/MS over GC-MS is that the derivatization step can often be circumvented, simplifying sample preparation. researchgate.net This technique allows for the direct detection of conjugated metabolites, such as glucuronides and sulfates. researchgate.net
In LC-MS/MS, a precursor ion (typically the molecular ion of the analyte) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces background noise, enabling very low limits of quantification. thermofisher.com LC-MS/MS methods have been validated for the comprehensive analysis of the steroid metabolome, including DHEA and its downstream products, from small volumes of serum. thermofisher.comnih.gov The use of different mass spectrometer platforms can affect sensitivity, with some instruments being better suited for detecting certain challenging steroids like DHEA at very low concentrations. thermofisher.com
| Steroid Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Testosterone | 289.2 | 97.1 | Positive ESI | thermofisher.comnih.gov |
| Progesterone | 315.2 | 97.1 | Positive ESI | thermofisher.comnih.gov |
| Androstenedione (B190577) | 287.2 | 97.1 | Positive ESI | thermofisher.comnih.gov |
| Dehydroepiandrosterone (B1670201) (DHEA) | 289.2 | 253.2 | Positive ESI | thermofisher.com |
| Estradiol (B170435) | 271.2 | 145.1 | Negative ESI | thermofisher.comnih.gov |
Note: The table provides examples of SRM transitions for key steroids related to the metabolism of this compound. Specific transitions may vary based on the instrument and method.
High-Resolution Mass Spectrometry (e.g., Quadrupole-Orbitrap-MS) for Metabolite Identification
High-resolution mass spectrometry (HRMS), particularly hybrid Quadrupole-Orbitrap mass spectrometry (Q-Orbitrap-MS), stands as a powerful tool in the research of this compound metabolism. This compound itself is a prodrug, which is hydrolyzed in the body to its active form, prasterone (dehydroepiandrosterone, DHEA). wikipedia.org The subsequent metabolic pathways of prasterone are complex, involving a series of oxidations, reductions, and conjugations, leading to a variety of active and inactive metabolites. wikipedia.orgdrugbank.comnih.gov
The strength of Q-Orbitrap-MS lies in its ability to provide high-resolution and accurate-mass data. This allows for the confident determination of the elemental composition of unknown metabolites. The process typically involves an initial full scan analysis to detect all ionizable compounds in a biological sample. Following this, data-dependent MS/MS scans are triggered for ions of interest, providing fragmentation data that is crucial for structural elucidation.
For instance, in the analysis of steroid metabolites, HRMS can distinguish between isomers with very close masses, which is a common challenge in steroid research. The high mass accuracy (<5 ppm) significantly reduces the number of possible elemental formulas for a given m/z value, thereby increasing the confidence in metabolite identification. While specific studies focusing exclusively on this compound metabolite profiling using Q-Orbitrap-MS are not extensively documented in publicly available literature, the methodology has been successfully applied to the broader class of steroids, including the metabolites of prasterone (DHEA). mdpi.comunb.brfda.gov The general workflow for such a study would involve the administration of this compound, collection of biological samples (e.g., urine or plasma) over a time course, sample preparation, and subsequent analysis by a liquid chromatography system coupled to a Q-Orbitrap mass spectrometer (LC-HRMS).
Parallel Reaction Monitoring (PRM) in Quantitative Assays
Parallel Reaction Monitoring (PRM) is an advanced targeted quantitative technique performed on high-resolution mass spectrometers, such as Q-Orbitrap instruments. wikipedia.orgresearchgate.net It combines the targeted nature of selected reaction monitoring (SRM) with the high-resolution, high-accuracy detection of all fragment ions of a target precursor. This makes PRM a highly specific and sensitive method for the quantitative analysis of this compound and its key metabolites in complex biological matrices.
In a PRM assay, the quadrupole (Q1) isolates a specific precursor ion (e.g., the protonated molecule of a prasterone metabolite). This isolated ion is then fragmented in a collision cell, and all resulting product ions are detected in the Orbitrap analyzer at high resolution. researchgate.net This provides an information-rich MS/MS spectrum that can be used for both confirmation of identity and quantification, based on the intensity of one or more specific fragment ions. The advantage over traditional SRM is that a full, high-resolution fragment ion spectrum is acquired, which increases confidence in the analyte's identity and can help to identify interferences. researchgate.net
While dedicated PRM assays for this compound are not widely published, the principles of the technique are well-suited for its analysis. A hypothetical PRM method for a key metabolite of prasterone would involve the selection of the metabolite's precursor ion and the monitoring of its high-resolution fragment ions. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantification. lgcstandards.com
Derivatization Techniques for Enhanced Analytical Sensitivity
For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often a necessary step to improve the volatility and thermal stability of steroids like prasterone and its metabolites. nih.govajol.infoaquigenbio.com Derivatization can also significantly enhance analytical sensitivity by introducing moieties that have better ionization efficiency.
A common derivatization technique for steroids is silylation, which involves the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. ajol.infoaquigenbio.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS derivatives of prasterone and its metabolites are more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. For example, a study on the analysis of anabolic steroids by GC-MS describes the use of a mixture of pyridine (B92270) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, followed by incubation to ensure complete derivatization. ajol.info
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) often allows for the analysis of steroids without derivatization, certain derivatization strategies can still be employed to enhance sensitivity, particularly for low-concentration metabolites.
Method Validation and Performance Parameters in Research Assays
The validation of analytical methods is critical to ensure the reliability and reproducibility of research data on this compound. synzeal.com The validation process assesses various performance parameters according to established guidelines. clearsynth.com
Assessment of Specificity, Linearity, and Precision
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. synzeal.com In a this compound assay, this would be demonstrated by showing that there are no interfering peaks at the retention time of the analyte and its internal standard in blank matrix samples.
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. pharmaffiliates.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R² > 0.99) is generally required.
Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For bioanalytical methods, a precision of ≤15% is often considered acceptable, except at the lower limit of quantification (LLOQ), where ≤20% may be acceptable. pharmaffiliates.com
The following table illustrates typical acceptance criteria for these parameters in a steroid assay.
| Parameter | Acceptance Criterion |
| Specificity | No significant interference at the analyte's retention time |
| Linearity (R²) | ≥ 0.99 |
| Precision (RSD/CV) | ≤ 15% (≤ 20% at LLOQ) |
| This table presents representative acceptance criteria for bioanalytical method validation. |
Evaluation of Extraction Recovery and Matrix Effects
Extraction Recovery is the efficiency of the extraction procedure for an analyte from the biological matrix. It is determined by comparing the analytical response of an analyte from an extracted sample with the response of a standard solution of the same concentration. Consistent and reproducible recovery is more important than achieving 100% recovery.
Matrix Effects are the influence of co-eluting, undetected matrix components on the ionization of the target analyte, leading to ion suppression or enhancement. This is a significant consideration in LC-MS based assays. It is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a neat standard solution. A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
The table below shows a hypothetical validation summary for a this compound research assay.
| Analyte | Linearity Range (ng/mL) | Precision (RSD, %) | Accuracy/Recovery (%) | Matrix Effect (%) |
| This compound | 1 - 1000 | < 10 | 95 - 105 | 98 - 103 |
| Prasterone (DHEA) | 0.5 - 500 | < 12 | 92 - 108 | 96 - 104 |
| This table contains illustrative data for a hypothetical validation of a this compound assay. |
Development and Use of Reference Standards and Impurity Profiling for Research Purity Assessment
The availability of high-purity reference standards for this compound and its metabolites is fundamental for the development and validation of accurate and reliable analytical methods. synzeal.comalignspharma.com These standards are used for instrument calibration, determination of linearity, and assessment of accuracy and precision. Several suppliers offer this compound as a reference standard, often with a certificate of analysis detailing its purity and characterization data. synzeal.comalignspharma.com
Impurity profiling is the identification and quantification of impurities in the active pharmaceutical ingredient (API). This is crucial for ensuring the quality and consistency of the material used in research. Potential impurities in this compound could include starting materials, by-products of the synthesis, or degradation products. The analytical methods used for purity assessment must be stability-indicating, meaning they can separate the main compound from its potential impurities and degradation products. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is commonly employed for this purpose. Pharmacopeial monographs, where available, provide specifications for known and unknown impurities. For research purposes, the synthesis and characterization of potential impurities as reference standards may be necessary for their accurate identification and quantification.
Q & A
Q. How is Prasterone Enanthate chemically identified and quantified in analytical research?
this compound (DHEA enanthate) is identified using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for purity assessment (>98% purity) and structural confirmation. Key identifiers include its molecular formula (C₂₆H₄₀O₃), CAS number (23983-43-9), and characteristic esterification at the 3β-hydroxyl group with heptanoic acid . Quantification in biological matrices involves extraction protocols followed by LC-MS/MS to differentiate it from endogenous steroids .
Q. What are the primary pharmacological mechanisms of this compound in hormone-responsive tissues?
As a dehydroepiandrosterone (DHEA) derivative, this compound acts as a precursor for downstream androgens and estrogens. It is hydrolyzed to free DHEA, which is converted intracellularly to active metabolites like testosterone and estradiol via steroidogenic enzymes (e.g., 3β-HSD, aromatase). This mechanism underpins its use in menopausal vulvovaginal atrophy, where localized conversion to estrogens improves epithelial cell maturation and reduces parabasal cells .
Q. Which experimental models are standard for studying this compound’s effects on hormone-responsive conditions?
- Clinical trials : Randomized controlled trials (RCTs) in postmenopausal women assess endpoints like vaginal pH, superficial cell proliferation, and parabasal cell reduction (e.g., three RCTs with 696 participants ).
- Preclinical models : Rodent studies utilize hormone-deprived or ovariectomized models to simulate menopause, with histopathological evaluation of vaginal or endometrial tissues .
Advanced Research Questions
Q. How should dose-response studies be designed to optimize this compound’s therapeutic efficacy?
- Methodology : Use a crossover design with escalating doses (e.g., 125–500 mg intramuscular) and measure time-dependent pharmacokinetic/pharmacodynamic (PK/PD) profiles. Key endpoints include serum steroid hormone levels (testosterone, estradiol), tissue-specific biomarkers (e.g., vaginal cytology), and lipid profiles (HDL, LDL) .
- Statistical analysis : Employ mixed-effects models to account for inter-individual variability and identify dose thresholds for efficacy without adverse metabolic effects .
Q. How can researchers reconcile conflicting data on this compound’s metabolic effects (e.g., lipid modulation)?
Conflicting results (e.g., HDL reduction vs. neutral effects) may stem from differences in study populations (age, baseline lipid status), dosing regimens, or co-administered therapies.
- Approach : Conduct stratified analyses by demographic subgroups and control for confounders like diet and concurrent medications. Meta-regression of pooled RCT data can clarify dose-dependent trends .
Q. What molecular techniques are used to elucidate this compound’s intracellular signaling pathways?
- Gene expression : qPCR or RNA-seq to assess steroidogenic enzymes (e.g., CYP17A1, HSD3B1) and hormone receptors (e.g., ERα, AR) in target tissues .
- Protein analysis : Western blotting for IRS-2 (insulin receptor substrate-2) in insulin resistance models, as seen in polycystic ovary syndrome (PCOS) studies .
Q. What methodologies are recommended for assessing long-term safety in preclinical models?
- Chronic toxicity studies : Administer this compound for 6–12 months in rodents, monitoring organ weights (liver, kidneys), hormonal profiles, and histopathology. Include recovery phases to evaluate reversibility of effects .
- Endpoints : Lipid peroxidation markers (MDA), liver enzymes (ALT, AST), and apoptosis markers (caspase-3) .
Q. What are best practices for designing studies on this compound combination therapies (e.g., with progestogens)?
- Example : A double-blind RCT combining oral desogestrel (150–300 µg/day) with this compound (50–100 mg/week) to suppress spermatogenesis. Measure LH/FSH suppression, sperm counts, and lipid changes over 24 weeks .
- Statistical considerations : Use time-series analysis to track synergistic effects and power calculations to address attrition (e.g., 20% dropout rate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
